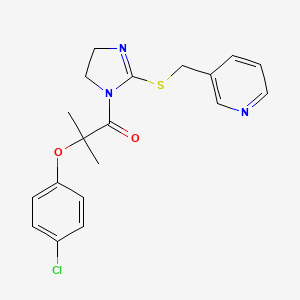
2-(4-chlorophenoxy)-2-methyl-1-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-2-methyl-1-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H20ClN3O2S and its molecular weight is 389.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-chlorophenoxy)-2-methyl-1-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a complex organic molecule exhibiting significant biological activity. This article reviews its chemical properties, synthesis, and biological effects, particularly focusing on its potential therapeutic applications.
The molecular formula of the compound is C20H18ClN3O6, with a molecular weight of 431.83 g/mol. The structure includes a chlorophenoxy group, a pyridine moiety, and an imidazole ring, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN3O6 |
| Molecular Weight | 431.83 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1558021-37-6 |
Synthesis
The synthesis of this compound involves multi-step reactions starting from simpler precursors. The key steps typically include the formation of the imidazole ring and the introduction of the chlorophenoxy and pyridine groups. A detailed synthetic route can be outlined as follows:
- Formation of Imidazole Ring : The initial step involves the cyclization of appropriate precursors to form the imidazole structure.
- Introduction of Chlorophenoxy Group : This is achieved through electrophilic aromatic substitution.
- Pyridine Attachment : The pyridine group is introduced via nucleophilic substitution reactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
A significant area of research has focused on the anticancer potential of imidazole-containing compounds. Studies have demonstrated that these compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The structure–activity relationship (SAR) studies suggest that modifications to the imidazole or phenyl rings can enhance cytotoxicity against cancer cell lines .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes such as thymidylate synthase and HDAC, which are crucial in cancer cell metabolism.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which can protect cells from oxidative stress .
Study 1: Antimicrobial Efficacy
A study conducted by Jain et al. evaluated several imidazole derivatives against common pathogens using the cylinder well diffusion method. The results indicated that certain derivatives exhibited promising antimicrobial activity comparable to standard antibiotics .
Study 2: Antitumor Potential
In another study focusing on imidazole derivatives, compounds were tested against various cancer cell lines (e.g., A431). The results showed significant inhibition of cell growth, with IC50 values indicating potent anticancer activity .
特性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c1-19(2,25-16-7-5-15(20)6-8-16)17(24)23-11-10-22-18(23)26-13-14-4-3-9-21-12-14/h3-9,12H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOJLBLOUPIMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN=C1SCC2=CN=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














